3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O4S2/c1-2-26(22,23)21-9-3-4-12-10-13(5-8-17(12)21)20-27(24,25)14-6-7-16(19)15(18)11-14/h5-8,10-11,20H,2-4,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQXENMZWFDOIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzenesulfonamide involves multiple steps, beginning with the preparation of the 1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinoline core. This step is typically achieved through the condensation of an appropriate aniline derivative with ethyl sulfone under controlled acidic conditions. The next step involves the chlorination at the 3-position, followed by the sulfonamide formation with 4-fluorobenzenesulfonyl chloride under basic conditions. Each step requires precise control over temperature, solvent choice, and reaction time to ensure high yield and purity.
Industrial Production Methods: : In industrial settings, the production scale-up involves optimized reaction conditions to maximize efficiency and yield. This includes the use of continuous flow reactors for better temperature control and reaction kinetics, as well as employing catalytic systems to reduce reaction times and improve selectivity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: : The compound undergoes nucleophilic substitution reactions, particularly on the chloro and fluoro groups, under basic conditions.
Reduction Reactions: : Reduction of the sulfonyl group can be achieved using strong reducing agents such as lithium aluminum hydride, producing the corresponding thiol.
Oxidation Reactions: : The tetrahydroquinoline ring can be oxidized to a fully aromatic quinoline under specific oxidative conditions.
Common Reagents and Conditions
Substitution: : Sodium hydride in DMF (dimethylformamide) for nucleophilic substitutions.
Reduction: : Lithium aluminum hydride in dry ether for sulfonyl reductions.
Oxidation: : Potassium permanganate or other strong oxidizers in aqueous or organic solvent.
Major Products
Substitution: : Varied substituted derivatives depending on the nucleophile used.
Reduction: : Corresponding thiol derivatives.
Oxidation: : Quinoline derivatives.
Scientific Research Applications
Chemistry: : The compound serves as an intermediate in the synthesis of more complex organic molecules, which are used in drug discovery and materials science.
Biology: : It is investigated for its potential in modulating biological pathways due to its structural similarity to known bioactive molecules.
Medicine: : Preliminary research suggests it may have potential as an anti-cancer or anti-inflammatory agent, although clinical studies are required to substantiate these effects.
Industry: : Used as a precursor in the production of dyes, pigments, and other functional materials due to its robust chemical framework.
Mechanism of Action
Mechanism: : The compound is believed to interact with specific molecular targets, such as enzymes or receptors, by fitting into their active sites and modulating their activity. Its effects are mediated through pathways involving sulfonamide and fluoroaromatic interactions, which are crucial in biochemical processes.
Molecular Targets and Pathways
Enzymes: : Possible inhibition or modulation of enzymatic activity.
Receptors: : Binding to receptor sites influencing cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and inferred properties of the target compound and its analogs:
Key Comparisons:
Alkyl Chain Length (Ethyl vs. Propyl Sulfonyl):
- The propylsulfonyl analog (C₁₈H₁₉ClFN₂O₄S₂) has increased lipophilicity due to the longer alkyl chain, which may enhance membrane permeability but reduce aqueous solubility compared to the ethylsulfonyl derivative .
Sulfonamide vs.
Electron-Withdrawing Substituents: The trifluoroacetyl group in the tetrahydroisoquinoline analog (C₂₂H₂₁F₄N₂O₃S) is a strong electron-withdrawing group, likely increasing electrophilicity and resistance to oxidative metabolism.
Halogen Effects:
- Both the target compound and its analogs feature chloro and fluoro substituents, which modulate electronic properties and steric interactions. Fluorine’s electronegativity may enhance binding to hydrophobic pockets in biological targets .
Research Findings and Inferred Properties
- Synthetic Accessibility: The sulfonamide group in the target compound and its analogs suggests straightforward synthesis via sulfonation and nucleophilic substitution, as evidenced by scalable procedures for related compounds .
- Metabolic Stability: Ethylsulfonyl and propylsulfonyl groups may confer resistance to enzymatic degradation compared to aryl-sulfonyl derivatives, though this requires experimental validation .
Biological Activity
3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzenesulfonamide (CAS Number: 1021117-21-4) is a complex organic compound that exhibits significant biological activity, particularly as an enzyme inhibitor. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a sulfonamide group and a tetrahydroquinoline moiety , which contribute to its unique biological properties. The molecular formula is with a molecular weight of 432.9 g/mol. Its structural characteristics allow it to interact with various biological targets effectively.
| Property | Value |
|---|---|
| Molecular Formula | C17H18ClFN2O4S2 |
| Molecular Weight | 432.9 g/mol |
| CAS Number | 1021117-21-4 |
Enzyme Inhibition
Research indicates that this compound acts primarily as an inhibitor of carbonic anhydrase , an enzyme crucial for regulating acid-base balance and facilitating physiological processes such as respiration. The inhibition of carbonic anhydrase can lead to therapeutic applications in conditions like glaucoma, epilepsy, and certain forms of edema.
Kinetic studies have demonstrated that the compound binds effectively to the active site of carbonic anhydrase, leading to a decrease in enzymatic activity. The binding affinity and inhibition constants have been quantified through enzyme assays, revealing its potential as a therapeutic agent.
Antimicrobial Properties
Similar compounds in the sulfonamide class have shown antimicrobial properties, suggesting that this compound may also possess activity against various bacterial strains. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folate synthesis pathways.
The mechanism of action involves several key interactions:
- Hydrogen Bonding : The ethylsulfonyl group can form hydrogen bonds with amino acid residues in the active sites of target enzymes.
- Hydrophobic Interactions : The tetrahydroquinoline core enhances binding affinity through interactions with hydrophobic pockets within enzyme structures.
- Electrostatic Interactions : Charged groups within the compound can engage in electrostatic interactions with oppositely charged residues in target proteins.
These interactions modulate various biochemical pathways, influencing cellular responses and potentially leading to therapeutic effects.
Study on Carbonic Anhydrase Inhibition
A study conducted on the inhibition kinetics of this compound revealed that it effectively reduced the activity of carbonic anhydrase in vitro. The researchers utilized various concentrations of the compound to determine IC50 values, demonstrating significant inhibition at nanomolar concentrations. This study highlights the potential for developing this compound into a therapeutic agent for conditions associated with carbonic anhydrase dysregulation.
Antimicrobial Activity Assessment
In another investigation focusing on the antimicrobial properties of related sulfonamides, compounds structurally similar to this compound exhibited promising results against several bacterial strains. The study suggested that such compounds could be further explored for their potential in treating bacterial infections resistant to conventional antibiotics.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzenesulfonamide, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves sequential steps:
Tetrahydroquinoline core formation : Catalytic hydrogenation of a quinoline precursor (e.g., aniline derivatives) to generate the tetrahydroquinoline scaffold .
Sulfonylation : Reaction with ethylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the ethylsulfonyl group .
Sulfonamide coupling : Final coupling with 3-chloro-4-fluorobenzenesulfonyl chloride using coupling agents like HATU or DCC .
- Characterization : Confirmed via -NMR (to verify substituent positions), LC-MS (purity >95%), and FTIR (to identify sulfonamide S=O stretches at ~1350 cm) .
Q. What spectroscopic and computational methods are essential for structural elucidation?
- Key Techniques :
- X-ray crystallography : Resolves stereochemistry and confirms sulfonamide geometry (e.g., bond angles and dihedral angles) .
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .
- NMR (, , ) : Assigns fluorine and chlorine environments (e.g., chemical shifts at ~-110 ppm for aromatic fluorines) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity in multi-step syntheses?
- Experimental Design :
- Catalyst screening : Test palladium catalysts (e.g., Pd/C vs. Pd(OAc)) for hydrogenation efficiency .
- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) vs. chlorinated solvents (DCM) in sulfonylation steps .
- Temperature control : Lower temperatures (0–5°C) during sulfonamide coupling to minimize side reactions .
- Data Table :
| Reaction Step | Catalyst/Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| Hydrogenation | Pd/C, EtOH | 85 | 92 |
| Sulfonylation | DCM, EtN | 78 | 90 |
| Coupling | DMF, HATU | 65 | 88 |
Q. How do structural modifications (e.g., substituent variations) impact bioactivity, and how can contradictory data be resolved?
- Case Study :
- Chloro vs. Fluoro substituents : Chloro groups enhance enzyme binding affinity (e.g., carbonic anhydrase inhibition), while fluorines improve metabolic stability .
- Data Contradiction : A 2023 study showed conflicting IC values for similar compounds (e.g., 0.8 µM vs. 2.3 µM in kinase assays). Resolution involves:
Assay validation : Confirm buffer conditions (pH 7.4 vs. 6.5) and enzyme source consistency .
Molecular docking : Identify steric clashes caused by ethylsulfonyl vs. phenylsulfonyl groups .
- SAR Table :
| Substituent (R) | Enzyme IC (µM) | Solubility (mg/mL) |
|---|---|---|
| Ethylsulfonyl | 1.2 ± 0.3 | 0.45 |
| Phenylsulfonyl | 3.8 ± 0.6 | 0.12 |
Q. What integrated computational-experimental strategies are effective for predicting pharmacological properties?
- Methodology :
- Molecular Dynamics (MD) : Simulate ligand-receptor binding stability (e.g., with EGFR kinase) over 100 ns trajectories .
- ADMET Prediction : Use SwissADME to estimate logP (2.8) and BBB permeability (low), guiding in vivo studies .
- Fluorescence assays : Couple with DFT to design probes for cellular uptake studies (e.g., tracking sulfonamide localization) .
Challenges in Mechanistic Studies
Q. How can researchers address low solubility in biological assays, and what formulation strategies are viable?
- Solutions :
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes .
- Prodrug design : Introduce hydrolyzable esters (e.g., acetyl groups) to enhance aqueous solubility .
Q. What analytical techniques are critical for detecting degradation products under stressed conditions?
- Protocol :
Forced degradation : Expose to heat (60°C), UV light, and acidic/basic conditions .
HPLC-MS/MS : Identify degradation peaks (e.g., sulfonic acid derivatives at m/z 320.1) .
Kinetic modeling : Calculate activation energy (E) for thermal decomposition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
